2,3,6,7-Tetrachloro-9H-xanthene
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Overview
Description
2,3,6,7-Tetrachloro-9H-xanthene is a chemical compound with the molecular formula C13H6Cl4O. It is a derivative of xanthene, a tricyclic aromatic compound. This compound is primarily used in research and testing due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including 2,3,6,7-Tetrachloro-9H-xanthene, typically involves the condensation of a salicylic acid with a phenol derivative. This reaction can be catalyzed by various agents such as zinc chloride or phosphoryl chloride, which help in dehydrating the reactants . Another method involves the use of aryl aldehydes with phenol derivatives, or salicylaldehydes with 1,2-dihaloarenes .
Industrial Production Methods
Industrial production methods for xanthene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of microwave heating to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloro-9H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various halogenated xanthenes .
Scientific Research Applications
2,3,6,7-Tetrachloro-9H-xanthene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrachloro-9H-xanthene involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Known for its stability and unique chemical properties.
Xanthone: The parent compound of xanthene derivatives, known for its wide range of biological activities.
Azaxanthones: Nitrogen-containing derivatives of xanthene, which have shown promising pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrachloro substitution makes it more stable and reactive in certain chemical reactions compared to other xanthene derivatives .
Properties
CAS No. |
118516-13-5 |
---|---|
Molecular Formula |
C13H6Cl4O |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
2,3,6,7-tetrachloro-9H-xanthene |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h2-5H,1H2 |
InChI Key |
SZCDKQUIJKNATR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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